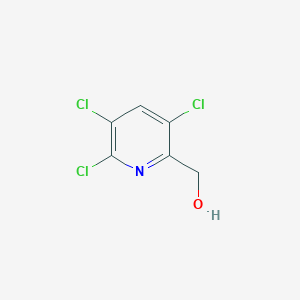
(3,5,6-Trichloropyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5,6-Trichloropyridin-2-yl)methanol is a chemical compound that belongs to the class of chlorinated pyridines. It is characterized by the presence of three chlorine atoms attached to the pyridine ring and a hydroxymethyl group at the second position. This compound is known for its significant role in various chemical and industrial applications, particularly in the synthesis of pesticides and herbicides.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,6-Trichloropyridin-2-yl)methanol typically involves the chlorination of pyridine followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2-chloropyridine with formaldehyde and hydrochloric acid under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial in achieving efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of (3,5,6-Trichloropyridin-2-yl)carboxylic acid.
Reduction: Formation of (3,5,6-Dichloropyridin-2-yl)methanol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
(3,5,6-Trichloropyridin-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of pesticide degradation.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of herbicides and insecticides, contributing to agricultural advancements.
Mechanism of Action
The mechanism of action of (3,5,6-Trichloropyridin-2-yl)methanol involves its interaction with specific molecular targets. In the context of its use as a pesticide, it inhibits essential enzymes in pests, leading to their death. The compound’s chlorinated structure allows it to effectively bind to these targets, disrupting normal biological functions.
Comparison with Similar Compounds
- (3,5,6-Trichloropyridin-2-yl)carboxylic acid
- (3,5,6-Dichloropyridin-2-yl)methanol
- (3,5,6-Trichloropyridin-2-yl)amine
Comparison: (3,5,6-Trichloropyridin-2-yl)methanol is unique due to its specific substitution pattern and the presence of a hydroxymethyl group. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxymethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H4Cl3NO |
|---|---|
Molecular Weight |
212.5 g/mol |
IUPAC Name |
(3,5,6-trichloropyridin-2-yl)methanol |
InChI |
InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(9)10-5(3)2-11/h1,11H,2H2 |
InChI Key |
LODCBGSCZZKANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)Cl)CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















